molecular formula C11H11N3OS B13105191 N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide

N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13105191
M. Wt: 233.29 g/mol
InChI Key: IXMFDQXOJQNUNH-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-methylbenzylamine with a suitable thiadiazole precursor. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for therapeutic development .

Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases. Its potential to inhibit specific enzymes or receptors is of particular interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties .

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Uniqueness: N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability, reactivity, and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)6-12-11(15)10-7-16-14-13-10/h2-5,7H,6H2,1H3,(H,12,15)

InChI Key

IXMFDQXOJQNUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CSN=N2

Origin of Product

United States

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